Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This compound features a 4-chlorophenyl substituent at the 4-position, a methyl group at the 6-position, and an ethoxycarbonyl moiety at the 5-position of the tetrahydropyrimidine core . DHPMs are renowned for their pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The 4-chlorophenyl group enhances lipophilicity and electronic effects, influencing reactivity and biological interactions .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWSCUFVWRZFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345242 | |
| Record name | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5948-71-0 | |
| Record name | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5948-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method starts with the condensation of 4-chlorobenzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs vary in substituents at the 4-position (aryl groups), 2-position (oxo vs. thioxo), and ester groups (ethyl vs. methyl or fatty acid esters). Key comparisons include:
Key Observations :
- Thioxo vs. Oxo : Replacement of the 2-oxo group with thioxo (e.g., in bromophenyl analogs) alters hydrogen-bonding capacity and may affect biological target interactions .
- Ester Groups : Methyl esters (e.g., in ) exhibit higher thymidine phosphorylase inhibition (IC₅₀ = 0.014 µM) compared to ethyl esters, suggesting steric or electronic tuning impacts enzyme affinity .
Table 2: Catalyst Efficiency in Solvent-Free vs. Solvent-Based Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfamic acid-pyromellitic diamide/MCM-41 | Solvent-free | 80 | 2 | 65 | |
| Pumice | Solvent-free | 120 | 1.5 | 52 | |
| DABCO₂CuCl₄ | EtOH | Reflux | 3 | 78 | |
| HCl | EtOH | Reflux | 8 | 48 |
Key Findings :
- Solvent-Free Systems : Hybrid catalysts like sulfamic acid-functionalized MCM-41 improve yields (65%) by enhancing acid strength and surface area .
- Natural Catalysts : Pumice, a low-cost heterogeneous catalyst, achieves moderate yields (52%) but requires higher temperatures .
- Copper-Based Catalysts: DABCO₂CuCl₄ in ethanol offers high yields (78%) under mild conditions, highlighting the role of Lewis acid sites in accelerating cyclocondensation .
Table 3: Pharmacological Profiles of Selected Analogs
Key Insights :
- Ester Chain Modifications : Fatty acid esters (e.g., octadec-9-enyl) exhibit improved membrane permeability, enhancing antitumor efficacy in breast cancer models .
- Methyl vs. Ethyl Esters : Methyl derivatives show superior enzyme inhibition (IC₅₀ = 0.014 µM) compared to ethyl analogs, likely due to reduced steric hindrance .
Electronic and Spectroscopic Properties
- The 4-chlorophenyl group may further lower LUMO energy, enhancing electrophilicity .
- UV-Vis Spectroscopy : Methoxy-substituted analogs show λmax at 320 nm, while chloro-substituted derivatives absorb at shorter wavelengths (290 nm), reflecting substituent-dependent π→π* transitions .
Biological Activity
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Molecular Formula : C14H15ClN2O3
- Molecular Weight : 294.73 g/mol
- CAS Number : 5948-71-0
- IUPAC Name : this compound
This structure features a pyrimidine ring with an ethyl ester functional group and a chlorophenyl moiety, which are critical for its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Receptor Modulation : It can bind to receptors that regulate various biological processes, potentially influencing cell signaling pathways.
- Antimicrobial Activity : Studies suggest it possesses antimicrobial properties against various pathogens.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains. For instance:
| Pathogen Type | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Staphylococcus aureus | 32 µg/mL |
| Fungi | Candida albicans | 16 µg/mL |
These results highlight the compound's potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays. It has shown promise in reducing inflammation markers in cellular models. For example:
- Cytokine Inhibition : this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated a broad-spectrum antimicrobial activity with notable effectiveness against resistant strains .
- Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of this compound using animal models of inflammation. The findings suggested that treatment with the compound led to a significant reduction in edema and inflammatory cell infiltration .
Comparative Analysis
This compound can be compared with other pyrimidine derivatives:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| Ethyl 4-(4-fluorophenyl)-6-methyl... | Fluorine instead of chlorine | Similar antimicrobial activity |
| Ethyl 4-(4-bromophenyl)-6-methyl... | Bromine instead of chlorine | Enhanced anti-inflammatory effects |
| Ethyl 4-(methylphenyl)-6-methyl... | No halogen substituent | Reduced bioactivity |
This comparative analysis underscores how minor structural changes can influence the biological activity of these compounds.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions affect yield?
The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 4-chlorobenzaldehyde), ethyl acetoacetate, and urea/thiourea derivatives. Key methodological considerations:
- Catalyst selection : A copper-based catalyst, DABCO₂CuCl₄, enhances yield (89%) and reduces reaction time (30 min) compared to conventional acids like HCl .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 min) with improved purity. Ethanol and potassium tert-butoxide are optimal solvents/bases .
- Conventional vs. microwave : Comparative yields are 75–80% (conventional, 6–8 hours) vs. 85–90% (microwave, 15 minutes) .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl at C4, methyl at C6). Key signals: ~δ 1.2 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ethyl CH₂), and δ 6.8–7.4 ppm (aromatic protons) .
- X-ray crystallography : Resolves conformation (e.g., boat-shaped dihydropyrimidinone ring) and hydrogen-bonding networks (N–H⋯O motifs). SHELX programs are standard for refinement .
- HPLC/GC-MS : Validates purity (>95%) and detects byproducts from incomplete cyclization .
Q. How can solubility challenges in biological assays be addressed?
- Solvent screening : Use DMSO for initial stock solutions (50–100 mM), followed by dilution in PBS or cell culture media.
- LogP optimization : Experimental LogP = 2.67 (similar to analogues) suggests moderate lipophilicity. For improved aqueous solubility, consider co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes .
Advanced Research Questions
Q. How does X-ray crystallography resolve conformational flexibility and supramolecular interactions?
- Conformational analysis : The dihydropyrimidinone ring adopts a boat conformation (Cremer-Pople parameters: θ = 85–90°, φ = 0–10°). Substituents (e.g., 4-chlorophenyl) influence puckering .
- Hydrogen-bonding networks : N–H⋯O interactions form R₂²(8) motifs, creating zigzag chains (crystal packing direction [010]). SHELXL refines displacement parameters to <0.05 Ų for non-H atoms .
- Validation tools : ORTEP-3 visualizes thermal ellipsoids; PLATON checks for twinning/intermolecular voids .
Q. What strategies are used to analyze structure-activity relationships (SAR) for antitubercular activity?
- Bioisosteric replacement : Fluorophenyl (4-F) or nitrophenyl (4-NO₂) groups at C4 enhance activity against Mycobacterium tuberculosis H37Rv (MIC = 1.5–2.0 µg/mL vs. 3.1 µg/mL for isoniazid) .
- Metabolic stability : Methyl at C6 reduces oxidative metabolism, improving half-life in microsomal assays .
- Data analysis : Use comparative molecular field analysis (CoMFA) to correlate electronic (e.g., Hammett σ) and steric parameters with MIC values .
Q. How are catalytic mechanisms elucidated in the Biginelli reaction for this compound?
- Kinetic studies : Pseudo-first-order kinetics under microwave conditions suggest a rate-limiting cyclocondensation step. Activation energy (Eₐ) decreases by 30% with DABCO₂CuCl₄ vs. HCl .
- DFT calculations : Simulate transition states for imine formation and nucleophilic attack. B3LYP/6-31G(d) level identifies key intermediates (e.g., protonated urea) .
- Isotopic labeling : ¹³C-labeled ethyl acetoacetate traces carbonyl incorporation into the pyrimidinone ring .
Q. How should contradictory bioactivity data between in vitro and theoretical models be resolved?
- Validation assays : Replicate in vitro antitubercular tests under standardized conditions (e.g., Middlebrook 7H9 media, 5% CO₂).
- ADME/Tox profiling : Assess plasma protein binding (e.g., >90% bound) and cytotoxicity (e.g., HepG2 IC₅₀ > 50 µM) to rule out false positives .
- Molecular docking : Compare binding poses with enoyl-ACP reductase (InhA) vs. theoretical targets. RMSD < 2.0 Å validates target engagement .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
